2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol
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Overview
Description
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a methoxybenzyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring, chlorination, and the introduction of the methoxybenzyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
(-)-carvone: A natural compound found in spearmint with bioactive properties against weeds.
Uniqueness
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H21ClN2O3/c1-15-23(17-5-7-18(25)8-6-17)24(27-26-15)21-12-11-20(13-22(21)28)30-14-16-3-9-19(29-2)10-4-16/h3-13,28H,14H2,1-2H3,(H,26,27) |
InChI Key |
IMTYCWWHHFCVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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